1-(4-aminophenoxy)propan-2-ol
Overview
Description
1-(4-aminophenoxy)propan-2-ol is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol It is characterized by the presence of an aminophenoxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-aminophenoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-aminophenol with epichlorohydrin under basic conditions to form the desired product . The reaction typically proceeds as follows:
Step 1: Dissolve 4-aminophenol in a suitable solvent such as ethanol.
Step 2: Add epichlorohydrin dropwise while maintaining the reaction mixture at a controlled temperature (e.g., 0-5°C).
Step 3: Stir the reaction mixture for several hours at room temperature.
Step 4: Isolate the product by filtration and purify it using recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-aminophenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of 1-(4-aminophenoxy)propan-2-one.
Reduction: Formation of 1-(4-aminophenoxy)propan-2-amine.
Substitution: Formation of 1-(4-aminophenoxy)propan-2-chloride or 1-(4-aminophenoxy)propan-2-ester.
Scientific Research Applications
1-(4-aminophenoxy)propan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-aminophenoxy)propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminophenoxy group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and signaling pathways .
Comparison with Similar Compounds
1-(4-aminophenoxy)propan-2-ol can be compared with other similar compounds, such as:
1-(4-hydroxyphenoxy)propan-2-ol: Lacks the amino group, resulting in different chemical reactivity and biological activity.
1-(4-nitrophenoxy)propan-2-ol: Contains a nitro group instead of an amino group, leading to distinct electronic properties and reactivity.
1-(4-methoxyphenoxy)propan-2-ol: Features a methoxy group, which affects its solubility and chemical behavior.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties .
Properties
IUPAC Name |
1-(4-aminophenoxy)propan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,11H,6,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNOWXUNCGUHEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212835-42-2 | |
Record name | 1-(4-aminophenoxy)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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